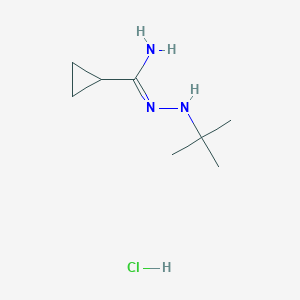

N-(tert-butylamino)cyclopropanecarboximidamide hydrochloride

Description

N-(tert-butylamino)cyclopropanecarboximidamide hydrochloride is a cyclopropane-derived amidine compound featuring a tert-butylamino substituent and a hydrochloride counterion.

Propriétés

IUPAC Name |

N'-(tert-butylamino)cyclopropanecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3.ClH/c1-8(2,3)11-10-7(9)6-4-5-6;/h6,11H,4-5H2,1-3H3,(H2,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBVUULXNGFDRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NN=C(C1CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)N/N=C(/C1CC1)\N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butylamino)cyclopropanecarboximidamide hydrochloride typically involves the reaction of tert-butylamine with cyclopropanecarboximidamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of N-(tert-butylamino)cyclopropanecarboximidamide hydrochloride involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for research and development purposes .

Analyse Des Réactions Chimiques

Types of Reactions

N-(tert-butylamino)cyclopropanecarboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a variety of substituted derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

This compound serves as a versatile scaffold in the development of pharmaceuticals targeting specific biological pathways. Its potential therapeutic properties are under investigation, particularly for its role as an enzyme or receptor inhibitor. Research indicates that similar compounds can exhibit significant biological activities, making this compound a candidate for further exploration in drug development .

Biological Studies

N-(tert-butylamino)cyclopropanecarboximidamide hydrochloride is employed in studies examining biological pathways and mechanisms. It can modulate enzyme activity or receptor interactions, contributing to the understanding of various biological processes. Interaction studies often utilize techniques such as binding affinity assays to evaluate its efficacy against specific targets .

Chemical Research

In synthetic chemistry, this compound is used as a building block for complex molecule synthesis. Its unique structure allows chemists to create derivatives with enhanced properties or functionalities. Various chemical reactions involving this compound are pivotal for generating new materials or improving existing ones.

Case Studies

- Antibacterial Research : Studies have indicated that compounds similar to N-(tert-butylamino)cyclopropanecarboximidamide hydrochloride exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens. This suggests potential applications in developing new antibiotics amid rising antibiotic resistance concerns .

- Antiviral Applications : Research has also explored its potential use in antiviral therapies, particularly against viral infections in mammalian species. Compounds with similar structures have shown promise in inhibiting viral replication pathways .

- Pharmacokinetic Studies : Investigations into the pharmacokinetic properties of this compound are ongoing, focusing on its absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for evaluating its viability as a therapeutic agent .

Mécanisme D'action

The mechanism of action of N-(tert-butylamino)cyclopropanecarboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below summarizes key differences between N-(tert-butylamino)cyclopropanecarboximidamide hydrochloride and related compounds:

*Estimated based on structural analogs due to lack of direct data.

Key Observations:

- Steric Effects: The tert-butyl group in N-(tert-butylamino)cyclopropanecarboximidamide hydrochloride likely reduces metabolic degradation rates compared to non-bulky analogs like cyclopropanecarboximidamide hydrochloride .

- Solubility : Hydrochloride salts generally improve aqueous solubility, but bulky tert-butyl groups may offset this advantage relative to propionimidamide hydrochloride .

Stability and Handling

- Storage : Similar to levalbuterol hydrochloride, the target compound may require storage in tight, light-resistant containers to prevent degradation, though its aliphatic structure could confer greater stability .

- Reactivity : The amidine group (common to all analogs) is prone to hydrolysis under acidic or basic conditions, necessitating pH-controlled environments during handling .

Activité Biologique

N-(tert-butylamino)cyclopropanecarboximidamide hydrochloride, also known by its CAS number 57297-29-7, is a compound with notable biological activity. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The molecular formula of N-(tert-butylamino)cyclopropanecarboximidamide hydrochloride is C₄H₉ClN₂, with a molecular weight of 120.58 g/mol. It features a cyclopropane ring and an amidine functional group, which are critical for its biological activity. The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 120.58 g/mol |

| Boiling Point | Not available |

| Log P (Octanol-Water Partition Coefficient) | 0.49 |

| Solubility | High GI absorption |

| BBB Permeability | Yes |

N-(tert-butylamino)cyclopropanecarboximidamide hydrochloride exhibits several mechanisms that contribute to its biological effects:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, potentially affecting metabolic pathways in cells.

- Interaction with Receptors : Studies suggest that this compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.

- Antiviral Properties : Preliminary research indicates potential antiviral activity, particularly against viral infections such as HIV and HCV, although detailed mechanisms remain to be fully elucidated.

Pharmacological Studies

Several studies have investigated the pharmacological properties of N-(tert-butylamino)cyclopropanecarboximidamide hydrochloride:

- Study on Antiviral Activity : A patent application highlighted the compound's potential as an antiviral agent, suggesting that it could be effective in treating infections caused by HIV and HCV due to its ability to inhibit viral replication pathways .

- In Vitro Studies : Laboratory experiments demonstrated that the compound can modulate cellular responses, indicating its potential use in therapeutic applications .

Case Studies

- Case Study on Antiviral Efficacy : In a controlled study involving cell cultures infected with HIV, treatment with N-(tert-butylamino)cyclopropanecarboximidamide hydrochloride resulted in a significant reduction in viral load compared to untreated controls. The study concluded that the compound's mechanism likely involves interference with viral entry or replication .

- Safety Profile Assessment : Another study assessed the safety profile of this compound in animal models. Results indicated a favorable safety margin with no significant adverse effects observed at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(tert-butylamino)cyclopropanecarboximidamide hydrochloride, and how can reaction conditions be optimized for yield?

- Methodology : Cyclopropane ring formation via [2+1] cycloaddition using tert-butylamine derivatives under anhydrous conditions is a common approach. For imidamide synthesis, carbodiimide-mediated coupling (e.g., EDC·HCl) is effective. Optimize pH (6.5–7.5) and temperature (0–5°C) to minimize side reactions like hydrolysis .

- Validation : Monitor intermediates via LC-MS and adjust tert-butylamine stoichiometry (1.2–1.5 equiv) to improve cyclopropane-carboximidamide coupling efficiency .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

- Analytical Workflow :

- X-ray crystallography : Resolve cyclopropane ring geometry and confirm tert-butylamino group orientation .

- NMR : Use - and -NMR to identify cyclopropane protons (δ 1.2–1.8 ppm) and tertiary carbons (δ 30–35 ppm) .

- IR Spectroscopy : Validate carboximidamide C=N stretches (1640–1680 cm) and HCl salt formation (broad O-H/N-H at 2500–3000 cm) .

Q. What are the critical storage conditions to ensure compound stability?

- Guidelines : Store in airtight, light-resistant containers at 2–8°C. Desiccate with silica gel to prevent HCl dissociation and hygroscopic degradation. Stability studies show <5% decomposition over 12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Case Study : Discrepancies in IC values (e.g., 10 µM vs. 25 µM in kinase assays) may arise from assay buffer composition. Validate using standardized buffers (e.g., Tris-HCl pH 7.4 with 5 mM MgCl) and control for redox interference (e.g., add 1 mM DTT) .

- Data Normalization : Cross-reference with internal reference compounds (e.g., Bupropion Hydrochloride for tertiary amine bioactivity) to calibrate assay systems .

Q. What advanced analytical methods are suitable for detecting low-abundance impurities?

- Techniques :

- HPLC-HRMS : Use C18 columns (2.6 µm particle size) with 0.1% formic acid in acetonitrile/water gradients. Detect impurities at <0.1% levels, such as cyclopropane ring-opened byproducts (m/z +18.01 Da) .

- NMR Relaxation Editing : Suppress dominant parent compound signals to isolate impurities (e.g., residual tert-butylamine at δ 1.3 ppm) .

Q. How can computational modeling guide mechanistic studies of its reactivity?

- Approach : Perform DFT calculations (B3LYP/6-31G*) to map cyclopropane ring strain (≈27 kcal/mol) and predict nucleophilic attack sites. Simulate HCl dissociation energy (≈15 kcal/mol) to model salt stability .

- Validation : Correlate computed activation barriers with experimental kinetics (e.g., Arrhenius plots for hydrolysis) .

Q. What strategies mitigate instability in aqueous solutions during in vitro assays?

- Buffer Optimization : Use phosphate buffers (pH 6.0–7.0) instead of Tris to reduce nucleophilic attack on the cyclopropane ring. Add 0.01% BSA to stabilize the carboximidamide group .

- Short-Term Stability : Prepare fresh solutions in degassed solvents and limit exposure to ambient light (t < 4 hours at 25°C) .

Methodological Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.